SHR2415

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

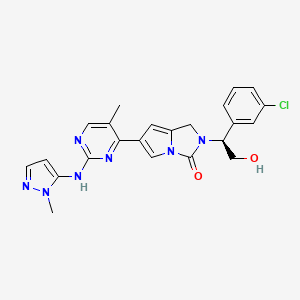

C23H22ClN7O2 |

|---|---|

Poids moléculaire |

463.9 g/mol |

Nom IUPAC |

2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one |

InChI |

InChI=1S/C23H22ClN7O2/c1-14-10-25-22(27-20-6-7-26-29(20)2)28-21(14)16-9-18-12-31(23(33)30(18)11-16)19(13-32)15-4-3-5-17(24)8-15/h3-11,19,32H,12-13H2,1-2H3,(H,25,27,28)/t19-/m1/s1 |

Clé InChI |

WKBMRZDYCZPLFO-LJQANCHMSA-N |

SMILES isomérique |

CC1=CN=C(N=C1C2=CN3C(=C2)CN(C3=O)[C@H](CO)C4=CC(=CC=C4)Cl)NC5=CC=NN5C |

SMILES canonique |

CC1=CN=C(N=C1C2=CN3C(=C2)CN(C3=O)C(CO)C4=CC(=CC=C4)Cl)NC5=CC=NN5C |

Origine du produit |

United States |

Foundational & Exploratory

SHR2415: A Technical Guide to its Mechanism of Action as a Potent and Selective ERK1/2 Inhibitor in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-RAF-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this pathway.[2] Their activation through phosphorylation by MEK1/2 triggers a cascade of events that can lead to malignant cell proliferation.[2] Consequently, the development of potent and selective ERK1/2 inhibitors represents a promising therapeutic strategy for cancers with a dependency on the MAPK pathway.[2]

SHR2415 is a novel, orally active small molecule inhibitor that has demonstrated high potency and selectivity for ERK1/2.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing its biochemical and cellular activity, and detailing the experimental methodologies used for its characterization.

Mechanism of Action of this compound

This compound functions as a highly potent inhibitor of ERK1 and ERK2.[2][3] By targeting these terminal kinases in the MAPK pathway, this compound effectively blocks the downstream signaling cascade that promotes cell proliferation and survival in cancer cells with an activated RAS-RAF-MEK-ERK pathway.

The MAPK/ERK Signaling Pathway and the Role of this compound

The MAPK/ERK signaling cascade is initiated by extracellular signals, such as growth factors, that bind to and activate receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of the small GTPase RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, or phosphorylate cytoplasmic substrates, ultimately driving cellular responses like proliferation and survival.[4]

This compound directly inhibits the kinase activity of both ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates. This leads to a blockade of the pro-proliferative and pro-survival signals that are aberrantly activated in many cancers.

References

The Cellular Target of SHR2415: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR2415 is a potent and selective, orally active small molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As critical nodes in the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 are key regulators of various cellular processes, including proliferation, survival, differentiation, and migration.[3] Dysregulation of the MAPK pathway, often through mutations in RAS or RAF, is a frequent driver of oncogenesis, making ERK1/2 compelling therapeutic targets in oncology.[3] This document provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Primary Cellular Target: ERK1 and ERK2

The primary cellular targets of this compound are the serine/threonine kinases ERK1 and ERK2.[1][2][3] this compound exhibits high potency in inhibiting the enzymatic activity of both kinases.

Quantitative Data: Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through both biochemical assays using purified enzymes and cell-based assays. The following table summarizes the key potency data.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical | ERK1 | 2.8 | [1][2] |

| Biochemical | ERK2 | 5.9 | [1][2] |

| Cellular | Colo205 cells | 44.6 | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2. This action blocks the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade of the MAPK pathway.

The RAS-RAF-MEK-ERK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in cell behavior.

Experimental Protocols

The characterization of this compound's cellular target and potency involves standard biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 and ERK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ERK1 and ERK2 enzymes and a suitable substrate (e.g., myelin basic protein or a specific peptide) are prepared in an appropriate kinase buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (adenosine triphosphate), and the various concentrations of this compound. The reaction is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based Detection (e.g., ELISA, Western Blot): Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based Assays: Using commercial kits that measure ATP consumption (e.g., Kinase-Glo®).

-

-

IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.

References

SHR2415: A Potent and Selective ERK1/2 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[2][3] While inhibitors targeting upstream kinases such as BRAF and MEK have demonstrated clinical efficacy, the development of resistance, frequently through the reactivation of ERK1/2, remains a significant challenge.[3] Consequently, direct inhibition of the downstream kinases ERK1 and ERK2 presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[3]

SHR2415 is a novel, potent, and selective small molecule inhibitor of ERK1/2. Developed from a pyrrole-fused urea scaffold, this compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development in oncology. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the ERK1/2 signaling pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of both ERK1 and ERK2.[4][5] By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals. The primary mechanism of action is the inhibition of the phosphorylation of key downstream effectors such as Ribosomal S6 Kinase (RSK), which plays a crucial role in protein synthesis and cell growth.

Below is a diagram illustrating the ERK1/2 signaling pathway and the point of inhibition by this compound.

Preclinical Data

The preclinical profile of this compound highlights its potency, selectivity, and in vivo efficacy. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 (nM) | Reference |

| ERK1 (Biochemical) | 2.75 ± 0.35 | |

| ERK2 (Biochemical) | 5.93 ± 0.87 | |

| Colo205 (Cellular) | 44.60 ± 6.49 | |

| pRSK/tRSK (Cellular) | 223.6 | |

| CDK2 (Biochemical) | 99.4 | |

| GSK3β (Biochemical) | 64.3 |

Data are presented as mean ± standard deviation (n=3-5).

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | AUC (ng/mL·h) | CL (mL/min/kg) | t1/2 (h) | Reference |

| Mouse | 1 | i.v. | 2460 | 6.8 | 2.9 | |

| 2 | p.o. | 726 | - | 3.4 | ||

| Rat | 1 | i.v. | 3271 | 5.1 | 3.1 | |

| 2 | p.o. | - | - | - | ||

| Dog | 0.5 | i.v. | - | 2.6 | 4.1 | |

| 2 | p.o. | - | - | 5.8 |

AUC: Area under the curve; CL: Clearance; t1/2: Half-life; i.v.: intravenous; p.o.: oral.

Table 3: In Vivo Efficacy of this compound in Colo205 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Reference |

| This compound | 25 | 112 | |

| This compound | 50 | - | |

| BVD-523 (Ulixertinib) | 50 | 63 |

TGI was assessed in a Balb/c mouse Colo205 tumor xenograft model.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Biochemical Kinase Assay (ERK1/2 Inhibition)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against ERK1 and ERK2.

-

Reagents and Materials:

-

Recombinant human ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

This compound stock solution in DMSO

-

[γ-33P]ATP

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, ERK1 or ERK2 enzyme, and MBP substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (Colo205)

This protocol describes a Cell Counting Kit-8 (CCK-8) assay to measure the effect of this compound on the proliferation of Colo205 cancer cells.

-

Reagents and Materials:

-

Colo205 cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed Colo205 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the diluted this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis (pERK and pRSK Inhibition)

This protocol details the detection of phosphorylated ERK and RSK levels in cells treated with this compound.

-

Reagents and Materials:

-

Colo205 cell line

-

Complete culture medium

-

This compound stock solution in DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pRSK (Ser380), anti-RSK

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed Colo205 cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Tumor Xenograft Model (Colo205)

This protocol describes a typical in vivo efficacy study using a Colo205 xenograft model in mice.

-

Animals and Cell Line:

-

Female Balb/c nude mice (6-8 weeks old)

-

Colo205 human colorectal cancer cell line

-

-

Procedure:

-

Subcutaneously inject 5 x 106 Colo205 cells in a mixture of media and Matrigel into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle orally (p.o.) once daily.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Clinical Development Status

As of the last update, there is no publicly available information on clinical trials specifically for this compound on major clinical trial registries. This suggests that this compound may still be in the preclinical phase of development.

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It effectively inhibits the ERK signaling pathway, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo. The favorable pharmacokinetic properties of this compound support its potential for oral administration in a clinical setting. Further investigation, including progression into clinical trials, will be crucial to determine the therapeutic potential of this compound in the treatment of cancers with a dysregulated MAPK pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and development of this promising ERK1/2 inhibitor.

References

The Discovery and Synthesis of SHR2415: A Novel ERK1/2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and proliferation of numerous cancers, making ERK1/2 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel pyrrole-fused urea scaffold inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and migration.[1] Oncogenic mutations in genes like RAS and RAF lead to constitutive activation of this pathway, promoting malignant transformation and tumor growth.[1] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical efficacy, the development of drug resistance, often through the reactivation of ERK, remains a significant challenge.[1] This has spurred the development of direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective ERK1/2 inhibitors with favorable pharmacokinetic profiles.[1]

Mechanism of Action

This compound is a highly potent inhibitor of both ERK1 and ERK2.[3][4] It exerts its therapeutic effect by binding to these kinases and preventing their activation by MEK1 and MEK2.[1] This, in turn, blocks the downstream signaling cascade that promotes cancer cell proliferation and survival.[1] The inhibitory activity of this compound has been demonstrated in both biochemical and cellular assays.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line | Reference |

| ERK1 IC50 | 2.8 nM | - | [3][4] |

| ERK2 IC50 | 5.9 nM | - | [3][4] |

| Colo205 Cell Proliferation IC50 | 44.6 nM | Colo205 | [3][4] |

| pRSK/tRSK IC50 | 223.6 nM | - | [1] |

Table 2: In Vivo Efficacy of this compound in Colo205 Xenograft Model

| Dose | Tumor Growth Inhibition (TGI) | Reference |

| 25 mg/kg | 112% | [1] |

| 50 mg/kg | Efficacy plateau suggested | [1] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Administration | Dose | Key Findings | Reference |

| Mouse | i.v. | 1 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] |

| p.o. | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] | |

| Rat | i.v. | 1 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] |

| p.o. | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] | |

| Dog | p.o. | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a six-step process starting from a commercially available chiral alcohol.[1] The key steps involve the formation of a pyrrole-fused urea scaffold.[1]

Detailed Methodologies:

-

TBS Protection: The commercially available chiral alcohol (24) is protected with a tert-Butyldimethylsilyl (TBS) group.[1]

-

Reductive Amination: The protected alcohol undergoes reductive amination with aldehyde 26 to yield compound 27.[1]

-

Cyclization: Urea formation is achieved through cyclization under basic conditions to produce compound 28.[1]

-

Miyaura Borylation: Compound 28 is subjected to Miyaura borylation to provide the boronic ester (29).[1]

-

Suzuki Coupling: The boronic ester (29) is coupled with intermediate 30 to deliver compound 31.[1]

-

Deprotection: The final step involves the removal of the TBS protecting group under acidic conditions to yield this compound.[1]

ERK1/2 Inhibition Assay (Biochemical)

The biochemical potency of this compound against ERK1 and ERK2 was determined using a kinase inhibition assay. While the specific protocol for this compound is not detailed in the provided search results, a general methodology for such an assay would involve:

-

Reagents: Recombinant human ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin basic protein), ATP, and a detection reagent.

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The inhibitor is pre-incubated with the ERK enzyme.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (Colo205)

The anti-proliferative activity of this compound was assessed in the Colo205 human colorectal cancer cell line.[1] A typical protocol for a cell proliferation assay is as follows:

-

Cell Culture: Colo205 cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

-

The signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Efficacy Study (Colo205 Xenograft Model)

The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the Colo205 cell line.[1]

-

Animal Model: Balb/c mice are used for this study.[1]

-

Procedure:

-

Colo205 cells are subcutaneously implanted into the mice.

-

Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally once daily at doses of 25 and 50 mg/kg for a specified duration (e.g., 14 days).[1][3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

-

Visualizations

Signaling Pathway

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on ERK1/2.

Synthesis Workflow

Caption: Key steps in the multi-step synthesis of this compound.

Preclinical Evaluation Workflow

Caption: The preclinical evaluation workflow for this compound.

Conclusion

This compound is a novel, potent, and selective ERK1/2 inhibitor with a promising preclinical profile.[1] Its demonstrated activity in both in vitro and in vivo models suggests its potential as a therapeutic agent for cancers driven by the MAPK pathway.[1] The favorable pharmacokinetic properties of this compound across multiple species further support its development.[1][3] Further preclinical studies, including evaluation in additional cancer cell lines and in combination with other MAPK inhibitors, are warranted to fully elucidate its therapeutic potential.[1] As of the current information, there is no publicly available data on the clinical trial status of this compound.

References

- 1. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tebubio.com [tebubio.com]

An In-depth Technical Guide to the Pharmacological Properties of SHR2415

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of SHR2415, a novel and potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the RAS-RAF-MEK-ERK signaling pathway.

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical downstream components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway, often driven by oncogenic mutations in genes such as RAS and RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[1]

This compound is a highly potent, selective, and orally active small molecule inhibitor of ERK1/2.[2][3] By directly targeting the terminal kinases in this pathway, this compound offers a promising therapeutic strategy for treating cancers that are dependent on MAPK signaling, including those that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[1] This guide will delve into the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound.

Mechanism of Action

This compound functions as a direct inhibitor of ERK1 and ERK2.[2][3] In the MAPK signaling pathway, ERK1/2 are activated through phosphorylation by their upstream kinases, MEK1 and MEK2.[1] Activated ERK1/2 then phosphorylate a multitude of downstream substrates, leading to the regulation of gene expression and cellular responses. This compound binds to ERK1 and ERK2, preventing their kinase activity and thereby blocking the downstream signaling cascade. This inhibition ultimately leads to a reduction in cell proliferation and tumor growth in cancer models with a hyperactivated MAPK pathway.

Figure 1: Mechanism of action of this compound in the MAPK signaling pathway.

Pharmacological Properties

In Vitro Potency and Selectivity

This compound has demonstrated high potency against its target enzymes, ERK1 and ERK2, as well as in cellular assays. The inhibitory activity of this compound is summarized in the table below.

| Parameter | Value | Reference |

| ERK1 IC50 | 2.8 nM | [2][3] |

| ERK2 IC50 | 5.9 nM | [2][3] |

| Colo205 Cell IC50 | 44.6 nM | [2][3] |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model using Colo205 human colorectal cancer cells. Oral administration of this compound resulted in significant tumor growth inhibition.

| Model | Dose | Efficacy (TGI) | Reference |

| Colo205 Xenograft | 25 mg/kg, p.o., once daily | 112% | [1] |

| Colo205 Xenograft | 50 mg/kg, p.o., once daily | Efficacy plateau suggested | [1] |

Table 2: In Vivo Efficacy of this compound

TGI: Tumor Growth Inhibition

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating favorable properties that support its oral administration.

| Species | Dose (i.v.) | Dose (p.o.) | Key Findings | Reference |

| Mouse | 1 mg/kg | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [2] |

| Rat | 1 mg/kg | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [2] |

| Dog | - | 2 mg/kg | Favorable PK profile, good in vivo exposure | [2] |

Table 3: Preclinical Pharmacokinetics of this compound

Safety Pharmacology

Preliminary safety assessments have been conducted to evaluate the potential for off-target effects.

| Parameter | Value (IC50) | Interpretation | Reference |

| CYP1A2 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |

| CYP2D6 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |

| CYP3A4 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |

| CYP2C19 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |

| CYP2C9 Inhibition | 0.79 µM | Potential for drug-drug interactions | [1] |

| hERG Inhibition | ~14 µM | Relatively high cardiac safety margin | [1] |

Table 4: In Vitro Safety Pharmacology Profile of this compound

Experimental Protocols

In Vitro Kinase and Cell-Based Assays

Detailed protocols for the specific assays used to determine the IC50 values have not been publicly disclosed. However, a general workflow for such experiments is outlined below.

Figure 2: General workflow for in vitro enzyme and cell-based assays.

In Vivo Xenograft Study

The following provides a generalized protocol for a tumor xenograft study, based on standard practices in the field.

-

Cell Culture: Colo205 human colorectal cancer cells are cultured in appropriate media and conditions.

-

Animal Model: Female Balb/c nude mice are used for the study.

-

Tumor Implantation: A suspension of Colo205 cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle control and treatment groups.

-

Dosing: this compound is administered orally, once daily, at doses of 25 mg/kg and 50 mg/kg for a specified period (e.g., 14 days).[2]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Summary and Future Directions

This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It demonstrates significant anti-tumor efficacy in a xenograft model of colorectal cancer and possesses favorable pharmacokinetic properties suitable for oral administration. While the safety profile appears generally favorable, the potential for drug-drug interactions via CYP2C9 inhibition warrants further investigation.

Future preclinical studies will likely focus on evaluating the efficacy of this compound in a broader range of cancer models, including those with acquired resistance to other MAPK pathway inhibitors.[1] Combination studies with other anticancer agents, such as upstream MAPK inhibitors or immune checkpoint inhibitors, are also a logical next step to explore potential synergistic effects.[1] The continued development of this compound holds the potential to provide a valuable new therapeutic option for patients with cancers driven by the MAPK signaling pathway.

References

In Vitro and In Vivo Activity of SHR2415: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2415 is a novel, highly potent, and selective inhibitor of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), key downstream components of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of numerous cancers, making ERK1/2 a compelling target for therapeutic intervention. This document provides a comprehensive technical guide on the preclinical in vitro and in vivo activity of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2. These kinases are the final step in the MAPK (mitogen-activated protein kinase) cascade, a crucial signaling pathway that regulates cell proliferation, survival, differentiation, and migration.[1] In many cancers, mutations in upstream proteins like RAS and RAF lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth. By inhibiting ERK1/2, this compound effectively blocks this aberrant signaling, leading to a reduction in tumor cell proliferation and survival.

In Vitro Activity

The in vitro potency of this compound was evaluated through enzyme and cell-based assays.

Biochemical and Cellular Potency

| Target/Cell Line | Assay Type | IC50 (nM) |

| ERK1 | Enzyme Assay | 2.8[2][3] |

| ERK2 | Enzyme Assay | 5.9[2][3] |

| Colo205 | Cell Viability Assay | 44.6[2][3] |

Experimental Protocols

A standard biochemical kinase assay would be utilized to determine the IC50 values of this compound against ERK1 and ERK2.

References

SHR2415: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] As a critical downstream node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, the ERK1/2 kinase plays a pivotal role in regulating cell survival, proliferation, differentiation, and migration.[2] Dysregulation of the MAPK pathway, often driven by oncogenic mutations in RAS or RAF, is a hallmark of many cancers, leading to malignant transformation and uncontrolled cell growth.[2] Small molecule inhibitors targeting upstream components of this pathway, such as BRAF and MEK inhibitors, have demonstrated clinical efficacy. However, the development of drug resistance, frequently due to the reactivation of ERK, remains a significant challenge.[2] this compound emerges as a promising therapeutic strategy by directly targeting ERK1/2, offering a potential solution to overcome this resistance.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its application in cancer research.

Mechanism of Action

This compound functions as a highly potent inhibitor of both ERK1 and ERK2.[1] By binding to these kinases, this compound blocks their phosphorylation activity, thereby preventing the activation of downstream substrates. This inhibition effectively shuts down the signal transduction cascade of the MAPK pathway, even in the presence of upstream mutations that would otherwise lead to its constitutive activation.[2] The downstream effects of this compound include the suppression of key cellular processes that are essential for tumor growth and survival.[2]

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade in cancer biology. The diagram below illustrates the canonical pathway and the point of intervention by this compound.

Caption: Mechanism of action of this compound in the RAS-RAF-MEK-ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| ERK1 | Biochemical Assay | 2.8 | [1] |

| ERK2 | Biochemical Assay | 5.9 | [1] |

| Colo205 cells | Cellular Proliferation Assay | 44.6 | [1] |

| pRSK/tRSK | Downstream Cellular Assay | 223.6 | [2] |

Table 2: In Vivo Efficacy of this compound in Colo205 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) | Reference |

| This compound | 25 | p.o., once daily for 14 days | 112% | [2] |

| This compound | 50 | p.o., once daily for 14 days | Efficacy plateau suggested | [2] |

| BVD-523 (Comparator) | 50 | Not specified | 63% | [2] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Administration (Dose) | Key Findings | Reference |

| Mouse | i.v. (1 mg/kg), p.o. (2 mg/kg) | Favorable PK profile, low clearance, good in vivo exposure | |

| Rat | i.v. (1 mg/kg), p.o. (2 mg/kg) | Favorable PK profile, low clearance, good in vivo exposure | |

| Dog | p.o. (2 mg/kg) | Favorable PK profile, low clearance, good in vivo exposure |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay (ERK1/2)

A detailed protocol for the in vitro kinase inhibition assay to determine the IC50 values for ERK1 and ERK2 is outlined below.

Caption: Experimental workflow for the in vitro ERK1/2 kinase inhibition assay.

Methodology:

-

Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, kinase assay buffer, ATP, a suitable substrate (e.g., myelin basic protein), this compound, DMSO, and a detection reagent.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer, the respective ERK enzyme, and the diluted this compound.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction using a suitable stop reagent.

-

Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation Assay (Colo205)

Methodology:

-

Cell Culture: Culture Colo205 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Seed Colo205 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Western Blot Analysis of pRSK/tRSK

Methodology:

-

Cell Treatment and Lysis:

-

Plate and grow Colo205 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated RSK (pRSK) and total RSK (tRSK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of pRSK to tRSK to determine the inhibitory effect of this compound on downstream ERK signaling.

-

Colo205 Xenograft Mouse Model

Caption: Workflow for the Colo205 xenograft mouse model study.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of Colo205 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, this compound at various doses).

-

Drug Administration: Administer this compound orally (p.o.) once daily for a defined period (e.g., 14 days).

-

Monitoring and Endpoints: Measure tumor volume and body weight regularly (e.g., twice a week). The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

-

Calculation of TGI: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, directly targeting a key node in the frequently dysregulated MAPK pathway, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide are intended to facilitate the effective application of this compound in preclinical cancer studies, particularly in models with known RAS or RAF mutations. Further investigations into its efficacy in a broader range of cancer cell lines and in combination with other targeted therapies are warranted.

References

The Role of SHR2415 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHR2415, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As critical nodes in the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 are pivotal in regulating cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers, making ERK1/2 compelling therapeutic targets.[1] this compound has demonstrated significant preclinical activity, positioning it as a promising candidate for cancer therapy. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activity, relevant experimental protocols, and its place within the broader landscape of signal transduction.

Core Mechanism of Action

This compound functions as a highly selective, orally active inhibitor of both ERK1 and ERK2.[2][3] By targeting these kinases, this compound effectively blocks the downstream signaling cascade of the MAPK pathway.[1] The activation of ERK1/2 is a convergence point for signals originating from receptor tyrosine kinases, G-protein coupled receptors, and cytokine receptors. Upon activation by upstream kinases MEK1 and MEK2, ERK1/2 phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses.[1] In cancer cells with aberrant MAPK signaling, constitutive activation of this pathway drives uncontrolled proliferation and survival. This compound intervenes at this critical juncture, inhibiting the catalytic activity of ERK1/2 and thereby preventing the phosphorylation of their downstream targets. This leads to a suppression of the pro-proliferative and pro-survival signals that are essential for tumor growth and maintenance.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (ERK1) | 2.8 nM | Enzyme Assay | [2][3] |

| IC50 (ERK2) | 5.9 nM | Enzyme Assay | [2][3] |

| IC50 (Cellular) | 44.6 nM | Colo205 cells | [2][3] |

| pRSK/tRSK IC50 | 223.6 nM | Cellular Assay | [1] |

Table 2: In Vivo Efficacy of this compound in a Colo205 Xenograft Model

| Dosage | Administration | Study Duration | Tumor Growth Inhibition (TGI) | Reference |

| 25 mg/kg | p.o., once daily | 14 days | 112% | [1] |

| 50 mg/kg | p.o., once daily | 14 days | Efficacy plateau suggested | [1] |

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 90.8% | Mouse | [4] |

| Oral Bioavailability | 101% | Dog | [4] |

| hERG IC50 | ~14 µM | In vitro | [4] |

| CYP2C9 Inhibition IC50 | 0.79 µM | In vitro | [4] |

| CYP1A2, CYP2D6, CYP3A4, CYP2C19 Inhibition IC50 | > 5 µM | In vitro | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental validation of this compound, the following diagrams have been generated using the DOT language.

References

- 1. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cultivation and identification of colon cancer stem cell-derived spheres from the Colo205 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CST | Cell Signaling Technology [cellsignal.com]

- 4. cancer-research-network.com [cancer-research-network.com]

The Potent ERK1/2 Inhibitor SHR2415: A Technical Overview of its Impact on Downstream ERK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK signaling pathway, a cornerstone of cellular regulation, is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical downstream node in this cascade. Inhibition of ERK1/2 offers a promising strategy to combat cancers driven by mutations in upstream components like RAS and RAF and to overcome resistance to upstream inhibitors.[1] This technical guide details the effects of SHR2415, a novel and potent ERK1/2 inhibitor, on downstream ERK signaling. We present its biochemical and cellular activity, detail the experimental methodologies used for its characterization, and provide visual representations of the signaling pathway and experimental workflows.

Mechanism of Action of this compound

This compound is a potent, small-molecule inhibitor that targets the kinase activity of ERK1 and ERK2. As key components of the mitogen-activated protein kinase (MAPK) cascade, ERK1/2 are activated via phosphorylation by MEK1 and MEK2. Once activated, ERK1/2 phosphorylate a multitude of downstream substrates, including the p90 ribosomal S6 kinase (RSK), which regulate fundamental cellular processes like proliferation, survival, and differentiation. By directly inhibiting ERK1/2, this compound prevents the phosphorylation of these downstream effectors, thereby blocking the signal transduction cascade.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The data demonstrates high potency against both ERK1 and ERK2 enzymes and effective inhibition of the downstream signaling pathway in a cellular context.

| Parameter | Target / Cell Line | Value | Reference |

| Biochemical IC₅₀ | ERK1 (enzyme) | 2.8 nM | [2] |

| ERK2 (enzyme) | 5.9 nM | [2] | |

| Cellular IC₅₀ | Colo205 (pRSK/tRSK) | 223.6 nM | [3] |

| In Vivo Efficacy | Mouse Colo205 Xenograft | TGI = 112% (at 25 mg/kg) |

Table 1: Summary of this compound Potency and Efficacy. IC₅₀ (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity. TGI (Tumor Growth Inhibition) percentage indicates the reduction in tumor growth compared to a control group.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (ERK1/2)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 and ERK2. A common method involves measuring the amount of ADP produced, which correlates with kinase activity.

Materials:

-

Purified recombinant ERK1 or ERK2 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should typically not exceed 1%.

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, the ERK enzyme, and the substrate (e.g., MBP).

-

Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the wells. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Measurement: Read the luminescent signal using a microplate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular pRSK Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit ERK signaling within a cellular context by quantifying the phosphorylation of its direct downstream substrate, RSK.

Materials:

-

Colo205 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RSK (p-RSK) and anti-total-RSK (t-RSK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed Colo205 cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RSK) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities. To account for loading differences, strip the membrane and re-probe with an antibody for total RSK (t-RSK) or a loading control like β-actin. The inhibitory effect is determined by the ratio of p-RSK to t-RSK.

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., athymic BALB/c nu/nu)

-

Colo205 cancer cells

-

Matrigel or similar basement membrane matrix

-

This compound formulation for oral administration

-

Vehicle control

-

Digital calipers

Procedure:

-

Cell Preparation: Culture Colo205 cells during their exponential growth phase. Harvest the cells and confirm high viability (e.g., >95%) using a trypan blue exclusion assay.[4]

-

Tumor Implantation: Subcutaneously inject a suspension of Colo205 cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[4]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor establishment. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., at doses of 25 and 50 mg/kg) and the vehicle control to their respective groups, typically via oral gavage, on a defined schedule (e.g., daily).

-

Efficacy Measurement: Measure tumor volumes with digital calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a highly potent inhibitor of ERK1/2, demonstrating significant activity both at the enzymatic and cellular levels. Its ability to robustly suppress downstream signaling, as evidenced by the inhibition of RSK phosphorylation, translates into strong anti-tumor efficacy in preclinical cancer models. The data presented in this guide underscores the therapeutic potential of this compound as a targeted agent for cancers with a dysregulated MAPK pathway. The detailed protocols provided herein offer a framework for researchers to further investigate this compound and other ERK1/2 inhibitors.

References

Preclinical Efficacy of SHR2415: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy of SHR2415, a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). The information is compiled from publicly available research to assist in understanding its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Core Concepts: Mechanism of Action

This compound is a novel, orally active small molecule that targets ERK1 and ERK2, which are key kinases in the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway).[1] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1] In many cancers, mutations in upstream proteins like RAS and RAF lead to the continuous activation of this pathway, promoting malignant cell growth.[1] By inhibiting ERK1/2, this compound aims to block this signaling cascade, thereby providing a potential therapeutic strategy for cancers with such mutations and for overcoming resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[1]

References

SHR2415: A Technical Guide to its Core Function in Inhibiting Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR2415 is a novel, highly potent, and selective small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key downstream components of the RAS-RAF-MEK-ERK signaling pathway, ERK1/2 are critical regulators of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent driver of oncogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in inhibiting cell proliferation, supported by quantitative data and detailed experimental protocols.

Introduction

The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a pivotal signaling pathway that transmits signals from cell surface receptors to the nucleus, ultimately controlling a wide array of cellular functions.[1] Constitutive activation of this pathway, often due to mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell proliferation and tumor growth. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, the development of resistance, frequently through reactivation of the pathway, remains a significant challenge.

This compound emerges as a promising therapeutic agent by directly targeting the terminal kinases in this cascade, ERK1 and ERK2. This direct inhibition offers a potential strategy to overcome resistance mechanisms that bypass upstream inhibitors. This document details the preclinical evidence demonstrating the potent anti-proliferative effects of this compound.

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of both ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation. Activated ERK1/2 are responsible for phosphorylating a multitude of cytoplasmic and nuclear substrates that drive cell cycle progression and promote cell survival.[1] By blocking this final step in the MAPK cascade, this compound effectively abrogates the downstream signaling that leads to aberrant cell proliferation.

Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.

Caption: The RAS-RAF-MEK-ERK signaling pathway and this compound's point of inhibition.

Quantitative Data on Anti-Proliferative Activity

The efficacy of this compound in inhibiting cell proliferation has been demonstrated through both in vitro and in vivo studies. The primary publication on this compound provides key quantitative metrics of its activity.[1]

In Vitro Potency

The inhibitory activity of this compound was assessed against purified ERK1 and ERK2 enzymes, as well as in a cellular context using the Colo205 human colorectal adenocarcinoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

| Target/Cell Line | Assay Type | IC50 (nM) |

| ERK1 | Biochemical Assay | 2.8 |

| ERK2 | Biochemical Assay | 5.9 |

| Colo205 Cells | Cell Proliferation Assay | 44.6 |

Table 1: In vitro inhibitory activity of this compound.[1][2]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Colo205 xenograft mouse model. Oral administration of this compound resulted in significant tumor growth inhibition (TGI).

| Compound | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) (%) |

| This compound | 25 | 112 |

| This compound | 50 | Not explicitly stated, but reached efficacy plateau |

| BVD-523 (Reference Compound) | 50 | 63 |

Table 2: In vivo efficacy of this compound in a Colo205 xenograft model.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the supplementary information provided in the primary publication and standard laboratory procedures.

ERK1/2 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 and ERK2.

Workflow Diagram:

Caption: Workflow for the in vitro ERK1/2 kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, purified active ERK1 or ERK2 enzyme, and a suitable substrate (e.g., Myelin Basic Protein). Add the diluted this compound or vehicle control (DMSO).

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Detection: Terminate the reaction and quantify kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (Colo205)

This assay determines the effect of this compound on the proliferation of Colo205 cancer cells.

Workflow Diagram:

Caption: Workflow for the MTT-based cell proliferation assay.

Protocol:

-

Cell Seeding: Seed Colo205 cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of pRSK

This protocol is used to assess the in-cell activity of this compound by measuring the phosphorylation of a direct downstream substrate of ERK, p90 ribosomal S6 kinase (RSK).

Protocol:

-

Cell Treatment and Lysis: Culture Colo205 cells and treat them with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-RSK (pRSK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total RSK to confirm equal protein loading.

Colo205 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Protocol:

-

Cell Preparation: Culture Colo205 cells, harvest them during the exponential growth phase, and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the Colo205 cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (length × width²) / 2.

-

Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

This compound is a potent and selective inhibitor of ERK1/2 with demonstrated anti-proliferative activity in both in vitro and in vivo models of cancer driven by the MAPK pathway. Its mechanism of action, directly targeting the terminal kinases of the cascade, provides a strong rationale for its development as a therapeutic agent, particularly in tumors that have developed resistance to upstream inhibitors. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on novel cancer therapies targeting the RAS-RAF-MEK-ERK signaling pathway. Further preclinical studies are warranted to explore the efficacy of this compound in a broader range of cancer cell lines and in combination with other targeted therapies.[1]

References

Investigating SHR2415 in BRAF-Mutant Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of SHR2415, a potent and selective ERK1/2 inhibitor, in the context of BRAF-mutant cancer cell lines. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting ERK in BRAF-Mutant Cancers

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant portion of human cancers, including melanoma and colorectal cancer. The most common of these mutations, BRAF V600E, leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ultimately ERK.

While BRAF and MEK inhibitors have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK pathway, remains a significant challenge. Direct inhibition of the terminal kinases in this cascade, ERK1 and ERK2, presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound is a novel, orally active, and highly selective inhibitor of ERK1/2. This guide details the preclinical evidence for its activity in BRAF-mutant cancer cell models.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro potency of this compound against its target enzymes, ERK1 and ERK2, and its anti-proliferative activity in a BRAF V600E-mutant colorectal cancer cell line.

Table 1: Enzymatic Inhibition of ERK1 and ERK2 by this compound

| Target Enzyme | IC50 (nM) |

| ERK1 | 2.8 |

| ERK2 | 5.9 |

Table 2: Anti-proliferative Activity of this compound in a BRAF V600E-Mutant Cell Line

| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) |

| Colo205 | Colorectal Cancer | V600E | 44.6 |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2, the final downstream effectors in the MAPK signaling cascade. In BRAF-mutant cancers, this pathway is constitutively active, driving cell proliferation and survival. By blocking ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, leading to cell cycle arrest and inhibition of tumor growth.

Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound in BRAF-mutant cell lines.

Cell Viability (MTT) Assay

This assay is used to assess the anti-proliferative effect of this compound.

Materials:

-

BRAF-mutant cancer cell lines (e.g., Colo205, A375, SK-MEL-28, HT-29)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Western Blot Analysis for p-ERK Inhibition

This assay is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of ERK.

Materials:

-

BRAF-mutant cancer cell lines

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like β-actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of p-ERK.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Caption: Logical flow of the mechanism of action of this compound in BRAF-mutant cells.

Conclusion

This compound demonstrates potent and selective inhibition of ERK1 and ERK2, leading to significant anti-proliferative activity in BRAF V600E-mutant cancer cells. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a promising therapeutic agent for cancers driven by BRAF mutations and subsequent MAPK pathway activation. The direct targeting of ERK1/2 by this compound holds the potential to overcome resistance mechanisms that limit the efficacy of upstream inhibitors.

An In-Depth Technical Guide to SHR2415 in KRAS-Mutant Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract